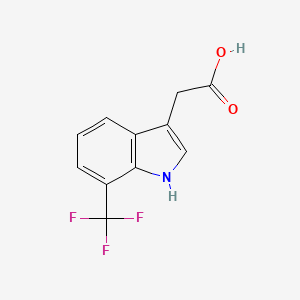
7-(trifluoromethyl)-1H-Indole-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-1H-Indole-3-acetic acid is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in medicinal chemistry . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to enhance the polarity, stability, and lipophilicity of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-Indole-3-acetic acid can be achieved through various methods. One common approach involves the trifluoromethylation of indoles using reagents such as trifluoromethyl sulfonic acid sodium salt under metal-free conditions . This method selectively introduces the trifluoromethyl group to the indole structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1H-Indole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-(Trifluoromethyl)-1H-Indole-3-acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1H-Indole-3-acetic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological receptors and enzymes, leading to various biological effects . The indole structure allows the compound to participate in biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Trifluoromethyl ketones: Known for their stability and use in pharmaceuticals.
Trifluoromethyl amides: Used in drug discovery due to their unique properties.
Trifluoromethyl pyridines: Applied in the synthesis of agrochemicals and materials.
Uniqueness: 7-(Trifluoromethyl)-1H-Indole-3-acetic acid is unique due to its combination of the indole and trifluoromethyl groups, which confer both bioactivity and enhanced chemical properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H8F3NO2 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
2-[7-(trifluoromethyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-2-7-6(4-9(16)17)5-15-10(7)8/h1-3,5,15H,4H2,(H,16,17) |
InChI Key |
UTUCJDWIGPKRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















